molecular formula C9H9NOS B7796973 1-Methoxy-3-(thiocyanatomethyl)benzene

1-Methoxy-3-(thiocyanatomethyl)benzene

Cat. No.: B7796973
M. Wt: 179.24 g/mol
InChI Key: BAWQGDICORFTBO-UHFFFAOYSA-N
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Description

1-Methoxy-3-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is characterized by a methoxy group (-OCH3) attached to a benzene ring, along with a thiocyanatomethyl group (-CH2SCN)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(thiocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbenzene with thiocyanogen (SCN2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the formation of the thiocyanatomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(thiocyanatomethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The thiocyanatomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-3-(thiocyanatomethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methoxy-3-(thiocyanatomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiocyanatomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 1-Methoxy-4-(thiocyanatomethyl)benzene
  • 1-Methoxy-2-(thiocyanatomethyl)benzene
  • 1-Methoxy-3-(methylthio)benzene

Comparison: 1-Methoxy-3-(thiocyanatomethyl)benzene is unique due to the specific positioning of the methoxy and thiocyanatomethyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 1-position and the thiocyanatomethyl group at the 3-position may result in different steric and electronic effects, affecting its interactions with other molecules.

Properties

IUPAC Name

(3-methoxyphenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQGDICORFTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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